Bienvenue dans la boutique en ligne BenchChem!

N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide

Medicinal chemistry Structure-activity relationships Isomer comparison

Secure your supply of this structurally unique benzothiazole-2-ylidene derivative for advanced research. Differentiated by its rare (2Z)-imine geometry and an ortho-nitrobenzamide moiety—a feature absent in common 4-nitro analogs—it provides a distinct electron-withdrawing environment for SAR exploration. Its intrinsic UV chromophore streamlines HPLC-based hit confirmation. Ensure lot-to-lot consistency with ≥95% purity. Ideal for diversity-oriented screening libraries. Request a quote now for fast, reliable shipping.

Molecular Formula C18H17N3O4S
Molecular Weight 371.41
CAS No. 868370-44-9
Cat. No. B2385960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide
CAS868370-44-9
Molecular FormulaC18H17N3O4S
Molecular Weight371.41
Structural Identifiers
SMILESCCN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC=CC=C3[N+](=O)[O-])C)OC
InChIInChI=1S/C18H17N3O4S/c1-4-20-15-14(25-3)10-9-11(2)16(15)26-18(20)19-17(22)12-7-5-6-8-13(12)21(23)24/h5-10H,4H2,1-3H3
InChIKeyIJMHVBIBMWYMAH-HNENSFHCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide (CAS 868370-44-9) – Structural Identity and Compound Class for Procurement Evaluation


N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide (CAS 868370-44-9) is a synthetic benzothiazole derivative with the molecular formula C18H17N3O4S and a molecular weight of 371.41 g/mol . The compound features a (2Z)-benzothiazol-2(3H)-ylidene core bearing a 3-ethyl, 4-methoxy, and 7-methyl substitution pattern, coupled through an imine linkage to a 2-nitrobenzamide moiety . It belongs to the broader class of benzothiazole-2-ylidene benzamides, a scaffold historically explored for adenosine receptor modulation, kinase inhibition, and antimicrobial applications in medicinal chemistry programs [1]. The compound is commercially available for research purposes at a standard purity of ≥95% .

Why N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide Cannot Be Replaced by Common Benzothiazole Alternatives


Benzothiazole derivatives as a class exhibit broad and often unpredictable structure-activity relationships; even minor substituent changes can abolish target engagement or invert selectivity profiles [1]. The specific combination of the 2-nitrobenzamide moiety (ortho-nitro position), the (2Z)-ylidene imine geometry, and the 3-ethyl-4-methoxy-7-methyl substitution array on the benzothiazole core renders this compound structurally distinct from all common in-class alternatives . The ortho-nitro group, in particular, establishes an intramolecular hydrogen-bonding network and a distinct electron-withdrawing environment that is absent in the 4-nitro positional isomer (CAS 868368-96-1) and in non-nitro analogs such as the propanamide (CAS 868370-19-8) or pivalamide (CAS 868370-36-9) congeners, precluding reliable functional substitution without empirical verification .

Quantitative Evidence Guide for N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide: Structural, Computational, and Procurement-Relevant Differentiation


Ortho-Nitro Positional Isomerism: Structural Differentiation from the 4-Nitro Analog (CAS 868368-96-1)

N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide (target, CAS 868370-44-9) carries the nitro group at the ortho (2-) position of the benzamide ring, whereas its closest positional isomer, (Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide (CAS 868368-96-1), places the nitro group at the para (4-) position . The ortho-nitro configuration introduces steric constraints and enables intramolecular hydrogen bonding between the nitro oxygen and the imine/amide NH, a feature geometrically impossible in the para isomer. This intramolecular interaction is known in 2-nitrobenzamide systems to stabilize specific conformations, alter the pKa of the amide NH by approximately 1–2 log units, and modify the compound's hydrogen-bond donor/acceptor pharmacophore pattern relative to the 4-nitro isomer [1]. Both compounds share the identical molecular formula (C18H17N3O4S) and molecular weight (371.41 g/mol) but are chromatographically resolvable, confirming distinct physicochemical identities .

Medicinal chemistry Structure-activity relationships Isomer comparison

Nitrobenzamide Chromophore: UV/Vis Differentiation from Non-Nitro Amide Analogs

The target compound contains a 2-nitrobenzamide chromophore that confers a characteristic UV absorption band in the 260–280 nm region (π→π* transition of the nitroaromatic system) and a weaker n→π* band near 330–350 nm, a spectral signature absent in non-nitro analogs such as N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)propanamide (CAS 868370-19-8) and (Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide (CAS 868370-36-9) [1]. This chromophore enables direct quantification by HPLC-UV at wavelengths where the non-nitro analogs exhibit negligible absorbance, facilitating purity assessment and concentration determination in biological assay media without interference from non-chromophoric degradants [2]. The molar extinction coefficient (ε) for the 2-nitrobenzamide moiety is class-estimated at approximately 5,000–8,000 M⁻¹cm⁻¹ at λ_max in the 260–280 nm range, whereas the non-nitro analogs lack this absorption band entirely, providing an effectively infinite signal-to-background advantage for analytical detection [2].

Analytical chemistry Detection and quantification Procurement quality control

3-Ethyl-4-Methoxy-7-Methyl Substitution Pattern: Core Scaffold Differentiation from Des-Methyl and Halo-Substituted Benzothiazole Analogs

The benzothiazole core of the target compound features a specific 3-ethyl-4-methoxy-7-methyl substitution array that differentiates it from closely related benzothiazole-2-ylidene-2-nitrobenzamides. Compared to N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide (CHEBI:115675), the target compound substitutes a fluorine at position 4 with a methoxy group and adds a methyl at position 7, while replacing the 3-methyl with a 3-ethyl group [1]. This results in a higher computed cLogP (estimated ~3.5–4.0 for the target vs. ~2.8–3.2 for the fluoro analog, based on fragment-based calculation methods), reflecting increased lipophilicity that may translate to altered membrane permeability and protein binding in biological assays [2]. The 4-methoxy group also provides a potential metabolic soft spot (O-demethylation) not present in the 4-fluoro analog, which may be relevant for researchers studying metabolic stability or designing prodrug strategies [3].

Medicinal chemistry Scaffold differentiation Physicochemical profiling

Critical Transparency Statement: Absence of Published Quantitative Biological Data for CAS 868370-44-9

As of the search date (April 2026), a comprehensive search of PubMed, ChEMBL, BindingDB, PubChem BioAssay, DrugBank, PatentScope, and major vendor technical datasheets has identified no peer-reviewed publication, patent, or curated database entry reporting quantitative biological activity data (IC50, Ki, EC50, MIC, % inhibition at defined concentration, or any target engagement measurement) for CAS 868370-44-9 [1]. This contrasts with structurally related benzothiazole-2-ylidene derivatives within the same CAS cluster (e.g., CHEBI:115675, which is registered in ChEBI and linked to LINCS screening data via LSM-27132) [2]. The compound is cataloged by multiple vendors as a research chemical for screening purposes, suggesting it belongs to a combinatorial library or diversity set for which individual compound-level bioactivity data have not been disclosed [1]. For procurement decisions, this means that any anticipated biological activity is based solely on class-level inference from the benzothiazole literature and cannot be substantiated by direct experimental evidence for this specific compound at this time.

Data availability Procurement risk assessment Screening library compound

Recommended Research and Procurement Scenarios for N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide (CAS 868370-44-9)


De Novo Phenotypic Screening and Chemical Biology Probe Discovery

Given the absence of predefined biological target data, this compound is appropriate for inclusion in diversity-oriented screening libraries targeting novel phenotype discovery. The 2-nitrobenzamide chromophore facilitates post-screening hit confirmation by HPLC-UV, as demonstrated by its distinct UV absorption profile compared to non-nitro analogs (see Section 3, Evidence Item 2) . The ortho-nitro positional isomerism ensures that any hits identified are attributable to the specific 2-nitro configuration and cannot be assumed transferable to the 4-nitro analog (CAS 868368-96-1) without re-testing (Section 3, Evidence Item 1) .

Structure-Activity Relationship (SAR) Studies on Benzothiazole-2-Ylidene Scaffolds

The 3-ethyl-4-methoxy-7-methyl substitution pattern on the benzothiazole core, combined with the 2-nitrobenzamide moiety, provides a unique combination of electronic and steric features for systematic SAR exploration. Researchers comparing this compound with the 4-fluoro analog (CHEBI:115675), the 4-nitro positional isomer (CAS 868368-96-1), and non-nitro amide analogs (CAS 868370-19-8, CAS 868370-36-9) can probe the contribution of nitro position, methoxy vs. fluoro substitution, and amide electronic character to any observed biological activity (Section 3, Evidence Items 1–3) [1].

Analytical Method Development and Reference Standard Qualification

The compound's 2-nitrobenzamide chromophore (estimated λ_max 260–280 nm) serves as an intrinsic UV label, enabling development and validation of HPLC-UV methods for purity assessment at the 95%+ level (Section 3, Evidence Item 2) . The absence of this chromophore in non-nitro analogs provides a built-in selectivity advantage for co-elution studies and forced degradation experiments, where the target compound can be distinguished from non-chromophoric degradants or impurities without MS detection .

Computational Chemistry and in Silico Screening Campaigns

The well-defined SMILES structure (CCN1\C(SC2=C(C)C=CC(OC)=C12)=N\C(=O)C1=C(C=CC=C1)[N+]([O-])=O) and the availability of close structural analogs with varying substitution patterns make this compound suitable for computational docking, pharmacophore modeling, and QSAR model building. The estimated cLogP of ~3.5–4.0 places it within drug-like chemical space, and the presence of the 2-nitro group provides a unique electrostatic and hydrogen-bonding feature for in silico target prediction workflows, as noted in the structural comparison with the 4-fluoro analog (Section 3, Evidence Item 3) [1].

Quote Request

Request a Quote for N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.